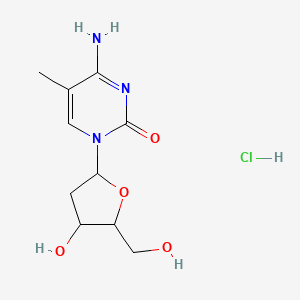
2''-Deoxy-5-methylcytidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’'-Deoxy-5-methylcytidine hydrochloride: is a nucleoside analogue that plays a significant role in various biochemical and cellular processes. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the 5th position of the cytosine ring. This compound is often used in research related to DNA methylation and epigenetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘-Deoxy-5-methylcytidine hydrochloride typically involves the methylation of 2’'-deoxycytidine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2’'-Deoxy-5-methylcytidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’'-Deoxy-5-methylcytidine hydrochloride can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the cytosine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’'-Deoxy-5-hydroxymethylcytidine.
Reduction: Reduced forms of the cytosine ring.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
2’'-Deoxy-5-methylcytidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleotides and nucleosides.
Biology: In studies of DNA methylation and epigenetic regulation, as it serves as a substrate for DNA methyltransferases.
Industry: Used in the production of diagnostic reagents and as a standard in analytical techniques.
Mechanism of Action
The primary mechanism of action of 2’'-Deoxy-5-methylcytidine hydrochloride involves its incorporation into DNA, where it mimics the natural nucleoside cytidine. The methyl group at the 5th position of the cytosine ring plays a crucial role in epigenetic regulation by affecting DNA methylation patterns. This modification can influence gene expression by altering the binding of transcription factors and other proteins to DNA.
Comparison with Similar Compounds
2’'-Deoxycytidine: Lacks the methyl group at the 5th position.
5-Methylcytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen atom.
2’'-Deoxy-5-hydroxymethylcytidine: Contains a hydroxymethyl group at the 5th position instead of a methyl group.
Uniqueness: 2’'-Deoxy-5-methylcytidine hydrochloride is unique due to its specific structure, which allows it to be used as a tool in studying DNA methylation and epigenetic modifications. Its ability to be incorporated into DNA and affect gene expression makes it a valuable compound in both basic and applied research.
Properties
Molecular Formula |
C10H16ClN3O4 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H |
InChI Key |
JGHJNZSDZNWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)
![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)





